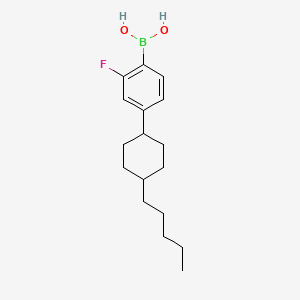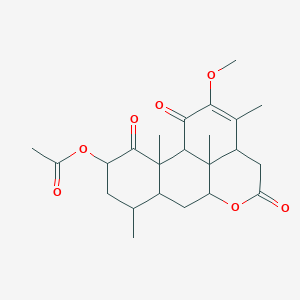
2-Pentenedioic acid, 3-methyl-2-(1-methyl-1-octen-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentenedioic acid, 3-methyl-2-(1-methyl-1-octen-1-yl)- is an organic compound with a complex structure that includes both aliphatic and unsaturated components
Vorbereitungsmethoden
The synthesis of 2-Pentenedioic acid, 3-methyl-2-(1-methyl-1-octen-1-yl)- can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The reaction typically involves the use of organoboron reagents and palladium catalysts to form the desired product.
Analyse Chemischer Reaktionen
2-Pentenedioic acid, 3-methyl-2-(1-methyl-1-octen-1-yl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study enzyme-catalyzed reactions and metabolic pathwaysAdditionally, in the industry, it can be used in the production of polymers and other advanced materials .
Wirkmechanismus
The mechanism of action of 2-Pentenedioic acid, 3-methyl-2-(1-methyl-1-octen-1-yl)- involves its interaction with specific molecular targets and pathways. For instance, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, affecting the enzyme’s activity and the overall reaction rate. The specific pathways involved depend on the context in which the compound is used, such as metabolic pathways in biological systems or catalytic cycles in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
2-Pentenedioic acid, 3-methyl-2-(1-methyl-1-octen-1-yl)- can be compared with other similar compounds such as 2-Pentenedioic acid, 2-methyl-, dimethyl ester, and 2-Pentenedioic acid, 2-methoxy-, dimethyl ester. These compounds share similar structural features but differ in their functional groups and reactivity. The unique combination of aliphatic and unsaturated components in 2-Pentenedioic acid, 3-methyl-2-(1-methyl-1-octen-1-yl)- makes it distinct and valuable for specific applications .
Eigenschaften
Molekularformel |
C15H24O4 |
|---|---|
Molekulargewicht |
268.35 g/mol |
IUPAC-Name |
(Z)-3-methyl-2-[(E)-non-2-en-2-yl]pent-2-enedioic acid |
InChI |
InChI=1S/C15H24O4/c1-4-5-6-7-8-9-11(2)14(15(18)19)12(3)10-13(16)17/h9H,4-8,10H2,1-3H3,(H,16,17)(H,18,19)/b11-9+,14-12- |
InChI-Schlüssel |
OUSZTVMGFUBARI-PYANCPKHSA-N |
Isomerische SMILES |
CCCCCC/C=C(\C)/C(=C(\C)/CC(=O)O)/C(=O)O |
Kanonische SMILES |
CCCCCCC=C(C)C(=C(C)CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[2-[[4-amino-2-[[1-[2-[[2-[[1-[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid](/img/structure/B12325923.png)
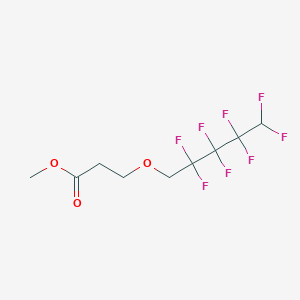
![Sodium;3,3-dimethyl-7-oxo-6-(2-phenoxypropanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12325929.png)
![2-{[(3-Trifluoromethyl)phenyl]sulphonyl}ethanethioamide](/img/structure/B12325936.png)
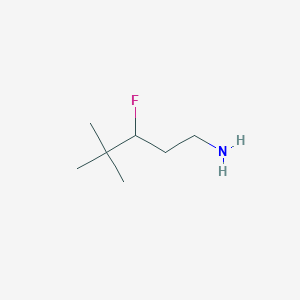
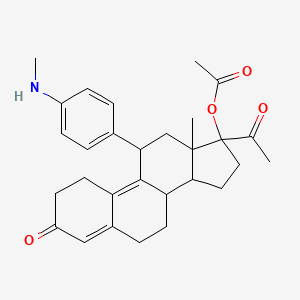
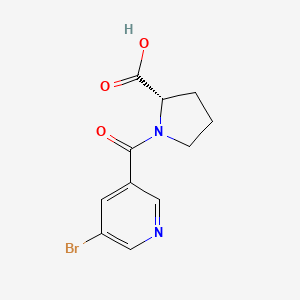
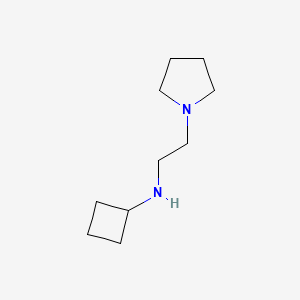
![5-[[1-[[1-[[1-[[1-[[2-[[6-amino-1-[2-[[1-[[2-[[6-amino-1-[[6-amino-1-[(4-carbamimidamido-1-carboxybutyl)amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B12325972.png)
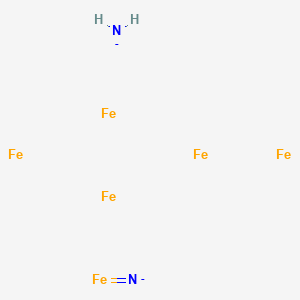
![(11beta,16alpha)-21-(Acetyloxy)-9-chloro-11-hydroxy-16,17-[(1-Methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione](/img/structure/B12326000.png)
